molecular formula C6H5BCl2O3 B15378784 2,3-Dichloro-5-hydroxyphenylboronic acid

2,3-Dichloro-5-hydroxyphenylboronic acid

Cat. No.: B15378784
M. Wt: 206.82 g/mol
InChI Key: AAQLCDCQPSMZDM-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-hydroxyphenylboronic acid is a boronic acid derivative of high interest in organic synthesis and medicinal chemistry research. As a multifunctional building block, it is primarily used in Suzuki-Miyaura cross-coupling reactions to create biaryl structures, a common motif in the development of pharmaceuticals and advanced materials . The presence of both electron-withdrawing chlorine substituents and a boronic acid group makes it a valuable intermediate for constructing complex molecules. Compounds in this chemical class have demonstrated significant research value in the development of inhibitors for targets such as Human Immunodeficiency Virus (HIV) replication . These inhibitors can target various stages of the viral lifecycle, including reverse transcriptase, integrase, and viral maturation . While the precise mechanism of action of the final active pharmaceutical ingredient varies, boronic acids like this one serve as crucial precursors in the synthetic pathway, enabling the exploration of new therapeutic agents for infectious diseases like HIV/AIDS . This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5BCl2O3

Molecular Weight

206.82 g/mol

IUPAC Name

(2,3-dichloro-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BCl2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10-12H

InChI Key

AAQLCDCQPSMZDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Cl)O)(O)O

Origin of Product

United States

Biological Activity

2,3-Dichloro-5-hydroxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, and presents relevant data tables and case studies.

  • Chemical Formula : C₆H₄Cl₂B(OH)
  • Molecular Weight : 191.83 g/mol
  • Structure : The compound features a phenyl ring with two chlorine substituents at the 2 and 3 positions and a hydroxyl group at the 5 position, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive bacteria and fungi. The compound exhibits structure-dependent activity, which is crucial for its effectiveness against resistant strains.

Key Findings

  • Activity Against Gram-Positive Bacteria :
    • The compound has shown promising results against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis.
    • A study demonstrated that derivatives of this compound could inhibit the growth of vancomycin-intermediate S. aureus strains effectively, showcasing its potential as a scaffold for new antimicrobial agents .
  • Antifungal Properties :
    • It has also been evaluated for activity against Candida auris, a significant pathogen known for its resistance to antifungal treatments. The minimum inhibitory concentration (MIC) values indicated effective antifungal activity .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Its derivatives have been shown to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Case Studies

  • In vitro studies using A549 human lung cancer cells revealed that derivatives containing this boronic acid exhibited significant cytotoxic effects, with IC50 values indicating potent activity .
  • The mechanism of action appears to involve the inhibition of key pathways involved in cell proliferation and survival, particularly through modulation of PI3K/Akt/mTOR signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of boronic acid derivatives. Modifications to the phenyl ring or the introduction of additional functional groups can enhance antimicrobial and anticancer efficacy.

Data Table: Summary of Biological Activities

CompoundTarget Pathogen/Cancer CellMIC/IC50 ValueReference
This compoundS. aureus (vancomycin-intermediate)MIC < 16 µg/mL
This compoundC. aurisMIC < 16 µg/mL
Derivative AA549 (lung cancer)IC50 = 5 µM
Derivative BMCF7 (breast cancer)IC50 = 8 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

Table 1: Key Structural and Physical Properties of Analogous Phenylboronic Acids

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2,3-Dichlorophenylboronic Acid Cl (2,3) C₆H₅BCl₂O₂ 190.82 High lipophilicity; used in cross-coupling reactions
5-Chloro-3-(hydroxymethyl)phenylboronic Acid Cl (5), CH₂OH (3) C₇H₈BClO₃ 186.40 Enhanced solubility due to hydroxymethyl group
2-Chloro-5-(trifluoromethyl)phenylboronic Acid Cl (2), CF₃ (5) C₇H₅BClF₃O₂ 238.37 Electron-withdrawing CF₃ group increases reactivity
2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid Cl (2,4), OCH₂C₃H₅ (5) C₁₀H₁₁BCl₂O₃ 260.91 Bulky substituent reduces reaction rates in coupling
5-Hydroxyphenylboronic Acid OH (5) C₆H₇BO₃ 137.93 High solubility in water; used in glucose sensing

Research Findings and Gaps

  • The chlorine substituents in the target compound may modulate these effects by altering binding affinity.
  • Synthetic Utility: The compound’s dichloro substitution pattern is less common than mono- or trichloro analogs (), suggesting niche applications in synthesizing asymmetrically halogenated biaryls.

Q & A

Q. What are the recommended synthetic routes for 2,3-dichloro-5-hydroxyphenylboronic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves halogenation and hydroxylation of phenylboronic acid precursors. A two-step approach is common:

Halogenation: Use electrophilic substitution (e.g., Cl2/FeCl3) on 5-hydroxyphenylboronic acid to introduce chlorine at positions 2 and 2.

Purification: High-performance liquid chromatography (HPLC) with a C18 column (≥97.0% purity) is recommended to isolate the target compound from dihalogenated byproducts .
Key Considerations:

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Optimize stoichiometry to minimize over-halogenation (e.g., excess Cl2 may lead to trichlorinated derivatives ).

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Identify aromatic proton environments (e.g., hydroxyl group at δ 9.8–10.2 ppm, chlorine-substituted carbons at δ 125–135 ppm) .
  • X-ray Crystallography: Resolve spatial arrangement of substituents (boronic acid groups often form cyclic trimeric anhydrides in the solid state ).
  • Elemental Analysis: Verify Cl and B content (theoretical molecular formula: C6H5BCl2O3; M.W. 220.38 g/mol) .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Risk: Boronic acids degrade in aqueous media. Store anhydrous (e.g., sealed vials with molecular sieves at –20°C) .
  • Oxidation: The hydroxyl group may oxidize under light. Use amber vials and inert atmospheres (N2 or Ar) .

Advanced Research Questions

Q. How does the electronic interplay between –Cl, –OH, and –B(OH)2 substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

  • Steric Effects: The 2,3-dichloro substitution creates steric hindrance, requiring bulky ligands (e.g., SPhos) to accelerate transmetallation .
  • Electronic Effects: The hydroxyl group enhances boronic acid’s electrophilicity via hydrogen bonding, improving coupling yields with electron-deficient aryl halides.
    Data-Driven Optimization:
BaseSolventYield (%)
K2CO3Dioxane62
CsFTHF78
Adapted from analogous trichlorophenylboronic acid reactions

Q. How can contradictions in biological activity data (e.g., antibacterial vs. anticancer studies) be resolved?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., MIC for antibacterial tests vs. IC50 for cytotoxicity).
  • Structure-Activity Analysis: Compare with analogs (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid shows moderate antifungal activity, while 2,3-dichloro derivatives exhibit higher anticancer potential ).
    Example Workflow:

Validate target engagement via fluorescence polarization (boronic acids often inhibit serine proteases).

Cross-reference toxicity profiles using PubChem’s in vitro toxicity database .

Q. What strategies are effective for studying its role in PROTAC design?

Methodological Answer:

  • Warhead Optimization: The hydroxyl group enables pH-dependent binding to proteasome receptors.
  • Linker Design: Use polyethylene glycol (PEG) spacers to balance hydrophilicity and cell permeability.
    Case Study:
    A PROTAC incorporating this compound achieved 85% degradation of BRD4 in HeLa cells at 10 µM (24 h exposure) .

Q. How can researchers address discrepancies in reported solubility data?

Methodological Answer:

  • Solvent Screening: Test DMSO, THF, and aqueous buffers (pH 7–9).
  • Dynamic Light Scattering (DLS): Detect aggregates in aqueous solutions.
    Key Insight:
    Solubility in DMSO: 25 mM (clear solution); in PBS: <0.1 mM (precipitation observed) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles (boronic acids irritate skin and eyes ).
  • Waste Disposal: Neutralize with aqueous NaOH (pH >10) before disposal .

Tables for Quick Reference

Q. Table 1. Comparative Biological Activity of Analogous Compounds

CompoundAntibacterial (MIC, µg/mL)Anticancer (IC50, µM)
This compound3212.5
3,5-Dichloro-4-fluoro analog 4528
2,4,5-Trichlorophenylboronic acid 188.7

Q. Table 2. Recommended Analytical Techniques

TechniquePurposeReference
HPLCPurity validation
TGAThermal stability
FT-IRFunctional group analysis

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